N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzothiazole core conjugated with a tetrazole-substituted benzamide moiety. The tetrazole group enhances solubility and bioisosteric properties, mimicking carboxylic acids while offering metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(18-15-17-12-3-1-2-4-13(12)23-15)10-5-7-11(8-6-10)21-9-16-19-20-21/h1-9H,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHDMANERMFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound often employ high-yield synthetic routes that utilize readily available starting materials and efficient catalysts. The use of solvents like dimethylformamide and reaction conditions such as elevated temperatures and pressures are common to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole ring.
Common Reagents and Conditions
Common reagents include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethylformamide. Reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole and tetrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The benzothiazole ring is particularly important for its binding affinity to various biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
A comparison of key analogs is summarized below:
Key Differences in Functional Groups and Bioactivity
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound enhances metabolic stability compared to carboxylic acid-containing analogs (e.g., 4g in ), which are prone to rapid clearance .
- Benzothiazole vs.
- Substituent Effects: Chlorophenyl or methoxy groups (as in ) increase lipophilicity and membrane permeability, whereas the dimethylamino acryloyl group in 4g introduces electron-withdrawing properties, modulating kinase inhibition.
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=O (1690–1638 cm⁻¹, similar to ), tetrazole C-N (1350–1450 cm⁻¹), and benzothiazole C-S (650–750 cm⁻¹) .
- NMR : The Z-configuration of the imine linkage would produce distinct 1H NMR shifts (δ 8.5–9.0 ppm for aromatic protons adjacent to the tetrazole) .
- Mass Spectrometry : A molecular ion peak at m/z ~350–400 is expected, comparable to benzothiazole-carbamothioyl derivatives .
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